molecular formula C9H13ClN2O B12727297 Propanamide, N-(3-aminophenyl)-, monohydrochloride CAS No. 72066-84-3

Propanamide, N-(3-aminophenyl)-, monohydrochloride

Cat. No.: B12727297
CAS No.: 72066-84-3
M. Wt: 200.66 g/mol
InChI Key: MWLUKWAZURQSSN-UHFFFAOYSA-N
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Description

Propanamide, N-(3-aminophenyl)-, monohydrochloride is a chemical compound with the molecular formula C9H12N2OClH It is a derivative of propanamide where the amide nitrogen is substituted with a 3-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanamide, N-(3-aminophenyl)-, monohydrochloride typically involves the reaction of 3-nitroaniline with propionyl chloride to form N-(3-nitrophenyl)propanamide. This intermediate is then reduced to N-(3-aminophenyl)propanamide using a reducing agent such as iron powder in the presence of hydrochloric acid. The final product, this compound, is obtained by treating N-(3-aminophenyl)propanamide with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same key steps: nitration, reduction, and hydrochloride formation. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Propanamide, N-(3-aminophenyl)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group in the intermediate can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and hydrochloric acid are commonly used for the reduction of nitro groups.

    Substitution: Electrophilic substitution reactions typically use reagents like nitric acid, sulfuric acid, and halogens under controlled conditions.

Major Products

    Oxidation: Nitroso and nitro derivatives.

    Reduction: N-(3-aminophenyl)propanamide.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Propanamide, N-(3-aminophenyl)-, monohydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propanamide, N-(3-aminophenyl)-, monohydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The aromatic ring can participate in π-π interactions, further affecting molecular pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)propanamide
  • N-(3-Acetyl-4-hydroxyphenyl)butanamide
  • N-Phenylpropanamide

Uniqueness

Propanamide, N-(3-aminophenyl)-, monohydrochloride is unique due to the presence of the 3-aminophenyl group, which imparts distinct chemical and biological properties. This substitution pattern allows for specific interactions with molecular targets that are not possible with other similar compounds. Additionally, the hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications .

Properties

CAS No.

72066-84-3

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

N-(3-aminophenyl)propanamide;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c1-2-9(12)11-8-5-3-4-7(10)6-8;/h3-6H,2,10H2,1H3,(H,11,12);1H

InChI Key

MWLUKWAZURQSSN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1)N.Cl

Origin of Product

United States

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